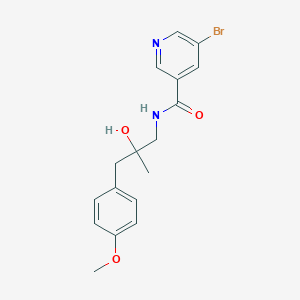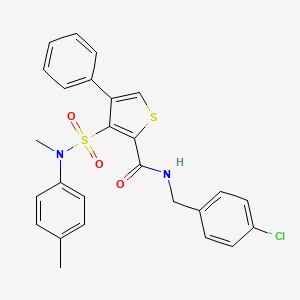![molecular formula C24H25N5O2 B2494839 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 941884-90-8](/img/structure/B2494839.png)
2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the title compound often involves multi-step reactions, starting from simple precursors to obtain more complex heterocyclic compounds. Abdelrazek et al. (2014) described a method for synthesizing new pyrazole, pyrimidine, and pyridazine derivatives from 3-oxo-3,N-diphenylpropionamide, which can serve as a basis for synthesizing the title compound through modifications of the synthetic route to incorporate the specific substitutions required for its structure (Abdelrazek et al., 2014).
Molecular Structure Analysis
The analysis of the molecular structure of heterocyclic compounds like the title compound often involves spectroscopic methods. Naveen et al. (2021) conducted a comprehensive study involving spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis to characterize a novel pyrazole derivative, which can be analogous to the characterization methods suitable for our compound of interest (Naveen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of the title compound can be inferred from studies on similar heterocyclic compounds. Modi et al. (2016) investigated the methylene-bridged dimerization of imidazo[1,2-a]pyridines, which provides insights into the types of chemical reactions that similar compounds can undergo, indicating potential reactivity patterns for our compound (Modi et al., 2016).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity can be crucial for understanding the application potential of the title compound. The synthesis and characterization of pyrazole derivatives by Naveen et al. (2021) included an analysis of physical properties that can serve as a reference for similar analyses on the title compound (Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential applications, can be extrapolated from studies on similar compounds. For example, the work by Kaswan et al. (2016) on the methylenation of imidazo[1,2-a]pyridines using dimethylacetamide as a methylene source provides insights into the chemical behavior and potential synthetic applications of similar heterocyclic compounds (Kaswan et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthetic Routes and Biological Activity : New and efficient synthetic routes for derivatives of pyrazolo[3,4-d]pyridazines, including structures similar to the specified compound, have been developed. These compounds have shown significant inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).
- Antimicrobial and Anticancer Properties : Novel pyrazole derivatives with pyrazolo[3,4-d]pyridazine structures have demonstrated high antimicrobial and anticancer activities, comparing favorably with reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Applications in Material Science
- Disperse Dyes in Textile Industry : Pyrazolo[3,4-d]pyridazine derivatives have been used as disperse dyes on polyester fabrics, displaying a range of hues from orange-yellow to orange-red. Their spectral characteristics and fastness properties have been evaluated, indicating potential applications in the textile industry (Deeb, El-Hossami, & Abdelgawad, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-10-20(13-17(16)2)29-23-21(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUNKGPSOFXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)
![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)


![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)
![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)

![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)
![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2494775.png)
![4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2494778.png)
![1-((2-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494779.png)